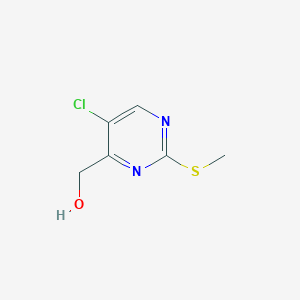
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is an organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(methylthio)pyrimidine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)carboxylic acid.
Reduction: Formation of 2-(methylthio)pyrimidin-4-yl)methanol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The chloro and methylthio groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with different positioning of the chloro and hydroxymethyl groups.
2-(Methylthio)pyrimidine: Lacks the chloro and hydroxymethyl groups.
5-Chloro-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.
Uniqueness
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C6H7ClN2OS |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3 |
InChI Key |
TZEXYQJZJWZABN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















